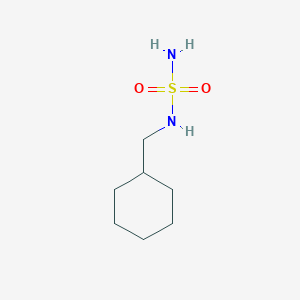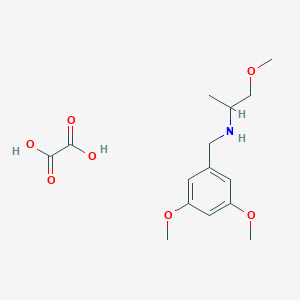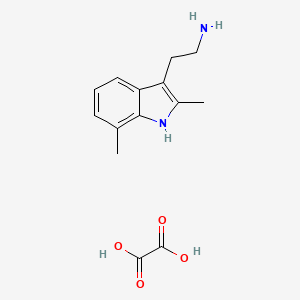
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It has a bromine atom and a trifluoromethyl group attached to the pyridine ring . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 3rd position and a trifluoromethyl group attached at the 5th position .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Jin (2015) discusses the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which is similar in structure, using a two-step reaction involving magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% (Zeng-sun Jin, 2015).
- Chemical Transformations : Abarca et al. (2006) demonstrated the formation of pyridylcarbene intermediates through thermal decomposition of bromo-pyridine derivatives, leading to various pyridine-based compounds (B. Abarca, R. Ballesteros, & F. Blanco, 2006).
Biological Applications
- Antiangiogenic and Antitumor Effects : Chandru et al. (2008) synthesized novel curcumin analogues using a derivative of pyridine ethanone, which showed significant tumor growth inhibition and antiangiogenic effects in vivo (H. Chandru, A. Sharada, C. Ananda Kumar, & K. Rangappa, 2008).
- Antimicrobial Activity : Salimon et al. (2011) synthesized compounds from pyridine-2-ylamino ethanone, which exhibited significant antimicrobial activities, with one compound showing a minimum inhibitory concentration ranging from 30.2 to 43.2 μg cm-3 (J. Salimon, N. Salih, & Hasan Hussien, 2011).
Advanced Material Research
- Pyridine Derivatives in Material Science : Liu et al. (2007) focused on the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine, which showed potential in antibacterial and plant growth regulatory activities. This indicates the utility of pyridine derivatives in material sciences (Jian‐Bing Liu, Wei‐Feng Tao, H. Dai, Zhong Jin, & Jianxin Fang, 2007).
Computational Chemistry
- Quantum Mechanical Modeling : Cataldo et al. (2014) studied the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including a pyridin-2-yl ethanone derivative, providing insights into the reactivities and properties of such compounds through computational methods (P. G. Cataldo, M. V. Castillo, S. Br, & An, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLRMIXUHYYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735743 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048384-87-7 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)




![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/structure/B3077425.png)

![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

